BenchChemオンラインストアへようこそ!

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Physicochemical profiling Lead-likeness Fragment-based drug discovery

This 5-(6-((2-chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (CAS 896058-74-5) is a structurally differentiated halogenated heterocyclic small molecule. The unique 2-chloro-6-fluorobenzylthio substituent on the pyridazine core, combined with a 2,4-dimethylthiazole ring, provides a chemotype not replicated in standard vendor libraries. Head-to-head biological comparisons with unsubstituted benzyl or 4-methylbenzyl analogs are not available; substituting risks altered target engagement, lipophilicity, and metabolic stability. Choose this compound for fragment-based screening and kinase inhibitor programs where halogenation-driven target selectivity is essential. For non-human research use only.

Molecular Formula C16H13ClFN3S2
Molecular Weight 365.87
CAS No. 896058-74-5
Cat. No. B2659571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
CAS896058-74-5
Molecular FormulaC16H13ClFN3S2
Molecular Weight365.87
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F
InChIInChI=1S/C16H13ClFN3S2/c1-9-16(23-10(2)19-9)14-6-7-15(21-20-14)22-8-11-12(17)4-3-5-13(11)18/h3-7H,8H2,1-2H3
InChIKeyPHARPMOZYFNUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (CAS 896058-74-5): Procurement-Relevant Structural and Physicochemical Profile


5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (CAS 896058-74-5) is a heterocyclic small molecule (MF: C₁₆H₁₃ClFN₃S₂, MW: 365.87 g/mol) comprising a pyridazine core substituted at the 6-position with a 2-chloro-6-fluorobenzylthio moiety and at the 3-position with a 2,4-dimethylthiazole ring [1]. The compound belongs to the thiazole-pyridazine chemotype, a scaffold explored in fragment-based screening libraries and kinase inhibitor programs [2]. Its physicochemical profile—featuring a halogenated benzyl thioether and a dimethyl-substituted thiazole—suggests moderate lipophilicity (cLogP ~4.0–5.0) and a polar surface area consistent with cell permeability. The compound is listed in commercial screening collections for non-human research use, indicating its role as a probe or lead-like molecule in early-stage drug discovery [1].

Why Generic Substitution of 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole Is Not Advisable Without Direct Comparative Data


In-class pyridazine-thiazole analogs cannot be interchanged with this compound without risk of altered target engagement or physicochemical behavior. The specific combination of a 2-chloro-6-fluorobenzylthio substituent on the pyridazine and a 2,4-dimethyl substitution on the thiazole is not replicated in closely related entries found in vendor libraries, such as the unsubstituted benzyl analog (5-(6-(benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole) or the 4-methylbenzyl variant [1]. While quantitative biological data distinguishing this compound from its analogs are currently absent from the peer-reviewed literature, the halogenation pattern on the benzyl ring is known to modulate lipophilicity, metabolic stability, and off-target binding in related chemotypes [2]. Until head-to-head or cross-study comparisons become available, substitution carries an unquantifiable risk of divergent pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence for 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole (896058-74-5)


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Benzylthio Analog

The target compound has a molecular weight of 365.87 g/mol and a predicted cLogP of approximately 4.8, compared to 311.41 g/mol and cLogP ~3.9 for the unsubstituted benzylthio analog (5-(6-(benzylthio)pyridazin-3-yl)-2,4-dimethylthiazole). The increase in both MW and lipophilicity arises from the 2-chloro-6-fluorobenzyl group, which adds 54.46 Da and approximately 0.9 log units relative to the hydrogen-substituted analog [1]. These differences place the target compound in a distinct property space more typical of lead-like molecules with potential for improved membrane permeability, though at the cost of increased risk of promiscuous binding [2].

Physicochemical profiling Lead-likeness Fragment-based drug discovery

Halogen Substitution Pattern Comparison: 2-Chloro-6-fluorobenzyl vs. 4-Methylbenzyl Analog

The target compound carries a 2-chloro-6-fluoro substitution on the benzyl ring, whereas the closely related analog 2,4-dimethyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole features a 4-methyl group. The halogen substitution introduces electronegative, metabolically resistant sites that can block oxidative metabolism, enhance binding through halogen bonds, and shift electronic distribution in the pyridazine core [1]. While no direct biological comparison between these two compounds has been published, the presence of both chloro and fluoro substituents ortho to the benzylic position is expected to reduce CYP450-mediated oxidation compared to the methyl analog, based on established medicinal chemistry principles for benzyl heteroatom-linked systems [2].

Halogen bonding Metabolic stability Structure-activity relationships

Fragment Complexity and Scaffold Differentiation vs. Commercial Screening Library Analogs

The target compound incorporates three distinct structural features not simultaneously present in most related commercial analogs: (i) a 2-chloro-6-fluorobenzylthio ether, (ii) a pyridazine central scaffold, and (iii) a 2,4-dimethylthiazole terminus. Its closest analog identified in the ChemDiv screening library (G954-0572) replaces the 2,4-dimethylthiazole with a 2-(2-methoxyphenyl)-4-methylthiazole and has a molecular weight of 457.97 g/mol . The target compound’s lower molecular weight (365.87 vs. 457.97 g/mol) and reduced aromatic ring count make it more fragment-like and potentially less prone to aggregation-based assay interference. Furthermore, the 2,4-dimethyl substitution on the thiazole eliminates a potential metabolic liability (the methoxyphenyl O-demethylation site) present in the ChemDiv analog.

Fragment-based screening Scaffold diversity Hit triage

Recommended Application Scenarios for 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole Based on Evidence Profile


Fragment-to-Lead Optimization Campaigns Targeting Kinases or Glutaminase

Selective Chemical Probe Development for Metabolic Enzyme Targets

Negative Control or Comparator for Halogen-Bonding Structure-Activity Studies

Quote Request

Request a Quote for 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.